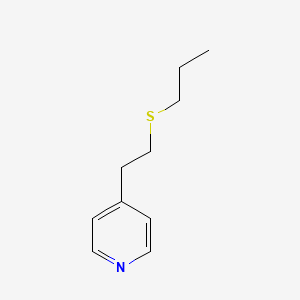
Pyridine, 4-(2-(propylthio)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 4-(2-(propylthio)ethyl)- is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities. This compound, specifically, features a propylthioethyl group attached to the fourth position of the pyridine ring, which can influence its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves multi-step reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Industrial Production Methods
Industrial production of pyridine derivatives typically involves catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium or nickel can facilitate the formation of the desired pyridine structure. Additionally, continuous flow reactors and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 4-(2-(propylthio)ethyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthioethyl group can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives .
Aplicaciones Científicas De Investigación
Pyridine, 4-(2-(propylthio)ethyl)- has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound can be used in the production of agrochemicals, dyes, and other functional materials
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(2-(propylthio)ethyl)- involves its interaction with specific molecular targets. The propylthioethyl group can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine derivatives such as:
- Pyridine, 4-ethyl-
- Pyridine, 4-methylthioethyl-
- Pyridine, 4-(2-(methylthio)ethyl)-
Uniqueness
Pyridine, 4-(2-(propylthio)ethyl)- is unique due to the presence of the propylthioethyl group, which can significantly alter its chemical reactivity and biological activity compared to other pyridine derivatives. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
21070-69-9 |
|---|---|
Fórmula molecular |
C10H15NS |
Peso molecular |
181.30 g/mol |
Nombre IUPAC |
4-(2-propylsulfanylethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-2-8-12-9-5-10-3-6-11-7-4-10/h3-4,6-7H,2,5,8-9H2,1H3 |
Clave InChI |
GZPXNKSJZQYKFX-UHFFFAOYSA-N |
SMILES canónico |
CCCSCCC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


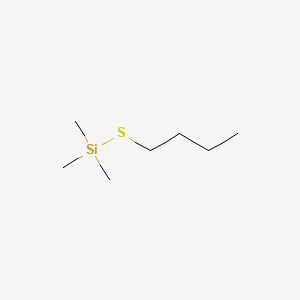
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
![N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B14161378.png)
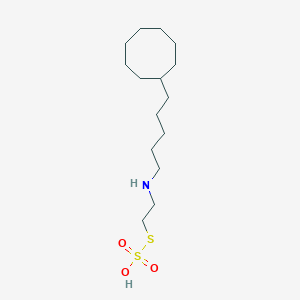
![2-(Chloromethyl)oxirane;1,3-diisocyanato-2-methylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14161386.png)
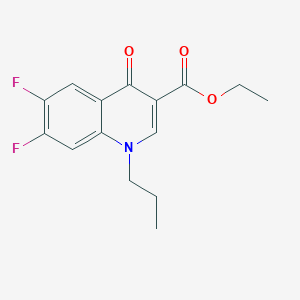
![N-(2-fluorophenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14161393.png)
![ethyl 4-{[(E)-(2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromen-6-yl)methylidene]amino}benzoate](/img/structure/B14161395.png)
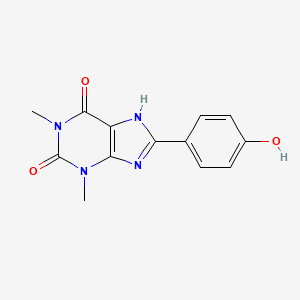
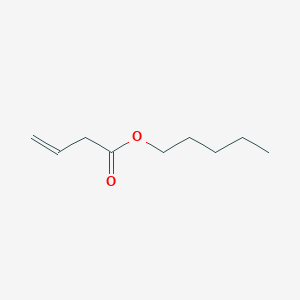
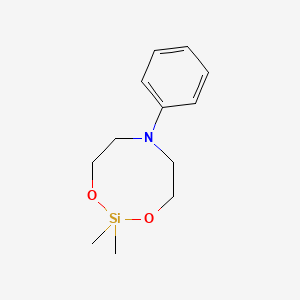
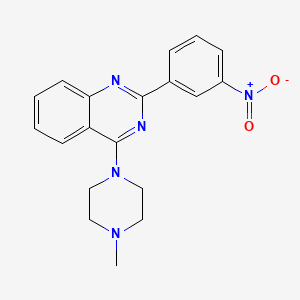
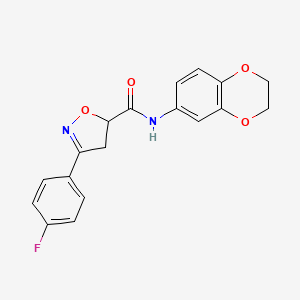
![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
